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Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814

An In-depth Technical Guide to 1,4-Diphenyl-1-
butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and characterization of 1,4-Diphenyl-1-butanone, also known as 4-Phenylbutyrophenone.
This document is intended for use by researchers, scientists, and professionals in the field of
drug development and organic chemistry.

Chemical Identity and Physicochemical Properties

1,4-Diphenyl-1-butanone is a ketone derivative with two phenyl groups. Its chemical structure
and key properties are summarized below.
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Property Value Reference(s)
Molecular Formula C16H160 [1112][3]
Molecular Weight 224.30 g/mol [1][3]
IUPAC Name 1,4-diphenylbutan-1-one [3]
Synonyms 4-Phenylbutyrophenone [11[3]
CAS Number 5407-91-0 [1]
Appearance White to pale yellow powder or

granules
Melting Point 54-56 °C
Boiling Point 180 °C at 8 mmHg

Predicted XlogP

4.1

[2]

Synthesis of 1,4-Diphenyl-1-butanone

A common and effective method for the synthesis of 1,4-Diphenyl-1-butanone is the Friedel-

Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by a Lewis acid such as

aluminum chloride (AICI3)[4]. This electrophilic aromatic substitution reaction introduces the 4-

phenylbutanoyl group onto the benzene ring to form the desired ketone[5].

Experimental Protocol: Friedel-Crafts Acylation

Materials:

Benzene (anhydrous)

4-Phenylbutyryl chloride

Aluminum chloride (anhydrous)

Dichloromethane (anhydrous)

Hydrochloric acid (concentrated)
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e Sodium bicarbonate (saturated aqueous solution)
e Anhydrous magnesium sulfate

e Ice

Procedure:

 In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser connected to a gas outlet, add anhydrous benzene (1.2 equivalents)
and anhydrous dichloromethane.

e Cool the mixture in an ice bath to 0-5 °C.
e Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

e Once the aluminum chloride has dissolved, add 4-phenylbutyryl chloride (1.0 equivalent)
dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature
below 10 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-3 hours.

» Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric
acid to decompose the aluminum chloride complex.

o Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

e The crude 1,4-Diphenyl-1-butanone can be purified by recrystallization from a suitable
solvent such as ethanol or by column chromatography on silica gel.
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Figure 1: Synthesis workflow for 1,4-Diphenyl-1-butanone via Friedel-Crafts acylation.
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Spectroscopic Characterization

The structure of 1,4-Diphenyl-1-butanone can be confirmed by various spectroscopic
methods.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Diphenyl-1-butanone will show characteristic absorption bands for the
functional groups present.

Wavenumber (cm~—?) Vibration
~3060-3030 Aromatic C-H stretch
~2930-2850 Aliphatic C-H stretch
~1685 C=0 (ketone) stretch
~1600, ~1495, ~1450 Aromatic C=C stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural elucidation of 1,4-Diphenyl-1-
butanone. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCIs are
outlined below.

IH NMR:

e ~7.95 (d, 2H): Protons on the phenyl ring adjacent to the carbonyl group.

e ~7.55-7.45 (m, 3H): Remaining protons on the phenyl ring adjacent to the carbonyl group.
e ~7.30-7.15 (m, 5H): Protons on the terminal phenyl group.

e ~3.05 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CHz-).

e ~2.75 (t, 2H): Methylene protons adjacent to the terminal phenyl group (-CH2-Ph).

e ~2.10 (quintet, 2H): Central methylene protons (-CH2-CH2-CH3-).
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13C NMR:

e ~199.5: Carbonyl carbon (C=0).

e ~141.5: Quaternary carbon of the terminal phenyl group.

e ~137.0: Quaternary carbon of the phenyl group adjacent to the carbonyl.
e ~133.0, 128.6, 128.5, 128.4, 128.0, 126.0: Aromatic carbons.

e ~38.0: Methylene carbon adjacent to the carbonyl group.

o ~35.5: Methylene carbon adjacent to the terminal phenyl group.

o ~25.5: Central methylene carbon.

Mass Spectrometry

The mass spectrum of 1,4-Diphenyl-1-butanone would show a molecular ion peak (M*) at m/z
= 224. Key fragmentation patterns would include the loss of the phenyl group (m/z = 147) and
the benzoyl cation (m/z = 105).

Biological Activity and Drug Development Potential

While specific signaling pathways for 1,4-Diphenyl-1-butanone are not extensively
documented in the literature, the butyrophenone scaffold is of significant interest in medicinal
chemistry. Butyrophenone derivatives are known to exhibit a range of biological activities, with
some being developed as antipsychotic agents[6]. The mechanism of action for many of these
compounds involves antagonism at dopamine and serotonin receptors.

The biological evaluation of novel butyrophenone analogs like 1,4-Diphenyl-1-butanone could
involve a series of in vitro and in vivo assays to determine their pharmacological profile.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1265814?utm_src=pdf-body
https://www.benchchem.com/product/b1265814?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664318/
https://www.benchchem.com/product/b1265814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Compound Biological Evaluation Workflow
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Figure 2: Logical workflow for the biological evaluation of 1,4-Diphenyl-1-butanone.

Further research is required to elucidate the specific biological targets and potential therapeutic
applications of 1,4-Diphenyl-1-butanone. Its structural similarity to other pharmacologically
active butyrophenones makes it a compound of interest for further investigation in drug
discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical formula and molecular weight of 1,4-
Diphenyl-1-butanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265814#chemical-formula-and-molecular-weight-of-
1-4-diphenyl-1-butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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